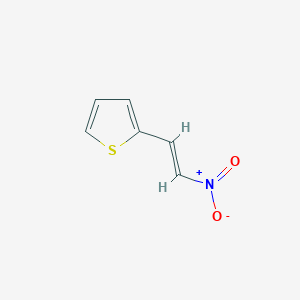

2-(2-Nitrovinyl)thiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22059. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPOWFFIBWOQRK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878872 | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-84-0, 34312-77-1 | |

| Record name | Thiophene, 2-(2-nitrovinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-(2-Nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2-(2-nitrovinyl)thiophene. The information is intended for researchers in chemistry and pharmacology, as well as professionals involved in drug discovery and development.

Chemical Properties and Structure

This compound, also known by its IUPAC name 2-[(E)-2-nitroethenyl]thiophene, is a thiophene derivative with a nitrovinyl substituent at the 2-position. Its chemical structure consists of a planar, five-membered aromatic thiophene ring attached to a nitro-substituted vinyl group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅NO₂S |

| Molecular Weight | 155.18 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 79-81 °C[1] |

| Boiling Point | 269.7 ± 15.0 °C (Predicted)[1]; 337.6 °C at 760 mmHg[1] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted)[1]; 1.439 g/cm³[1] |

| Water Solubility | 621 mg/L |

| IUPAC Name | 2-[(E)-2-nitroethenyl]thiophene |

| Synonyms | 2-(2-Nitroethenyl)thiophene, trans-2-(2-nitrovinyl)thiophene, 2-Thienylnitroethylene |

| SMILES | C1=CSC(=C1)C=C/--INVALID-LINK--[O-] |

| InChI | InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic methods. While raw spectral data is often proprietary, the expected characteristics and sources for reference spectra are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the vinyl group. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), C=C stretching of the vinyl group, and characteristic vibrations of the thiophene ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Reference spectra for this compound are available in public databases such as PubChem.[2]

Experimental Protocols

Synthesis of this compound

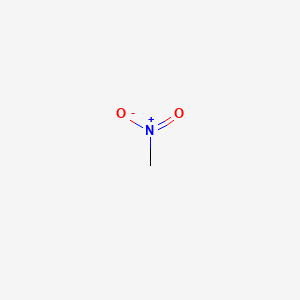

A common and effective method for the synthesis of this compound is the Henry reaction, which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane.[1]

Materials:

-

2-Thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in methanol.

-

Add nitromethane to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 2-3 hours.

-

Neutralize the reaction mixture by the slow addition of hydrochloric acid until a yellow precipitate forms.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water.

-

Dry the product under vacuum to yield this compound.

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a cotton plug into a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the nitro group, vinyl C=C bond, and thiophene ring.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electron ionization (EI) mass spectrometer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Mechanism of Action

Thiophene derivatives are known to exhibit a wide range of biological activities.[3] While research on this compound itself is somewhat limited, related compounds have shown significant potential, particularly in the area of oncology.

Anticancer Activity

A study has reported that hydroxymethylated derivatives of 3-((E)-2-nitrovinyl)thiophene exhibit anticancer activity by inhibiting the proliferation of cervical cancer (HeLa) cells.[1] The proposed mechanism of action for these types of compounds is the inhibition of tubulin polymerization.[1][4]

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle.[5][6] Inhibition of tubulin polymerization disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][5][7] This makes tubulin an attractive target for the development of anticancer drugs.[8][9]

The potential for this compound and its derivatives to act as microtubule-targeting agents warrants further investigation for the development of novel cancer therapeutics. Its relatively simple structure makes it an attractive scaffold for medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

- 1. US4906756A - this compound reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Nitrovinyl)thiophene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Nitrovinyl)thiophene, a molecule of interest in various scientific domains. This document collates its fundamental chemical properties, and will be expanded with biological activities and experimental protocols as further research is conducted.

Core Compound Information

This compound is a derivative of thiophene, an aromatic heterocyclic compound. The presence of the nitrovinyl group makes it a subject of interest for various chemical and biological studies.

Physicochemical Data

A summary of the key identifiers and properties for this compound is presented below. It is important to note that different CAS numbers may be assigned to different isomers of the compound.

| Property | Value | References |

| Molecular Formula | C6H5NO2S | [1][2][3][4] |

| Molecular Weight | 155.18 g/mol | [1] |

| CAS Number | 874-84-0 | [1][5] |

| 34312-77-1 | [1][2][3] | |

| Appearance | White to Amber powder to crystal | |

| IUPAC Name | 2-[(E)-2-nitroethenyl]thiophene | [1][2] |

| Synonyms | 2-(2-Nitroethenyl)thiophene, trans-2-(2-nitrovinyl)thiophene, 2-Thienylnitroethylene | [1][2] |

Experimental Data and Protocols

Further investigation into scientific literature is required to provide detailed experimental protocols and quantitative data related to the biological activity and applications of this compound. This section will be populated as relevant studies are identified and analyzed.

Signaling Pathways and Mechanisms of Action

A critical aspect of understanding the utility of any compound in drug development is the elucidation of its mechanism of action and its effects on cellular signaling pathways. As research becomes available, this section will feature diagrams and explanations of the pathways modulated by this compound.

Illustrative Workflow for Compound Analysis

The following diagram outlines a general workflow for the initial analysis of a compound like this compound in a research setting.

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

This guide will be updated with more specific and in-depth information as it becomes available through dedicated literature searches. The focus will be on providing actionable data and protocols for researchers in the field.

References

Spectroscopic Profile of 2-(2-Nitrovinyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-nitrovinyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅NO₂S, with a molecular weight of 155.18 g/mol .[1] The spectroscopic data presented below has been aggregated from various sources to provide a comprehensive profile of the trans isomer, which is the more stable and commonly synthesized form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

| Proton | Chemical Shift (δ) in (CD₃)₂CO (ppm) |

| H-3 | 7.69 |

| H-4 | 7.27 |

| H-5 | 7.82 |

| H-α | 8.23 |

| H-β | 8.08 |

¹³C NMR Data

| Carbon | Chemical Shift (δ) in (CD₃)₂CO (ppm) |

| C-2 | 141.6 |

| C-3 | 131.7 |

| C-4 | 129.2 |

| C-5 | 134.1 |

| C-α | 138.8 |

| C-β | 135.5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The main absorption bands for this compound are indicative of its key structural features.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (thiophene ring) | ~3100 |

| C=C stretch (alkene) | ~1620 |

| NO₂ asymmetric stretch | ~1540 |

| NO₂ symmetric stretch | ~1351 |

| C-S stretch (thiophene ring) | ~850 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | m/z |

| [M]⁺ | 155 |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a JEOL FX-90Q spectrometer.[2] Samples were dissolved in deuterated acetone ((CD₃)₂CO) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For some datasets, deuterated chloroform (CDCl₃) was used as the solvent.[3]

IR Spectroscopy

Infrared spectra were obtained using the KBr-pellet technique.[4] A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum was then recorded using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1][4]

Mass Spectrometry

Mass spectra were acquired using a gas chromatograph-mass spectrometer (GC-MS).[1] The sample was introduced into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, and the mass-to-charge ratio of the resulting ions was measured.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 2-(2-Nitrovinyl)thiophene Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-(2-nitrovinyl)thiophene crystals. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physical properties for further application and study. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visual representation of the characterization workflow.

General and Physicochemical Properties

This compound is a thiophene derivative with a nitrovinyl substituent. Its chemical structure and key identifiers are presented below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-nitroethenyl)thiophene | [1] |

| Synonyms | trans-2-(2-Nitrovinyl)thiophene | [1] |

| CAS Number | 874-84-0 | [1] |

| Molecular Formula | C₆H₅NO₂S | [1] |

| Molecular Weight | 155.18 g/mol | [1] |

| Appearance | Yellow crystals or white to amber powder |

Crystallographic and Morphological Properties

Table 2: Crystallographic and Morphological Data (Hypothetical Data for Illustrative Purposes)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α = β = γ = 90° |

| Crystal Habit | Prismatic needles |

Thermal and Spectroscopic Properties

Thermal analysis and spectroscopy are essential for confirming the identity, purity, and stability of this compound crystals.

Table 3: Thermal and Spectroscopic Data of this compound

| Property | Value Range/Description | Reference(s) |

| Melting Point | 76-83 °C | |

| Solubility | Soluble in methanol. Water solubility: 621 mg/L. | |

| UV-Vis Spectroscopy | Absorption maxima expected due to the conjugated nitrovinylthiophene chromophore. | |

| FTIR Spectroscopy | Characteristic peaks for C-H, C=C, NO₂, and C-S functional groups. | |

| ¹³C NMR Spectroscopy | Chemical shifts corresponding to the thiophene ring and nitrovinyl group carbons. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide established protocols for the characterization of this compound crystals.

Synthesis and Recrystallization

Objective: To synthesize and purify this compound crystals.

Protocol: A common synthesis involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base[2].

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde and nitromethane in a suitable solvent such as methanol.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., NaOH) while maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or methanol). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum[3][4][5].

X-ray Crystallography (General Protocol)

Objective: To determine the single-crystal structure of this compound.

Protocol:

-

Crystal Selection: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

For powder X-ray diffraction (PXRD), a powdered sample is analyzed to obtain a diffraction pattern characteristic of the crystalline phase[6][7][8].

Spectroscopic Analysis

Objective: To determine the absorption spectrum of this compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference and another with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic[9][10][11][12][13].

Objective: To identify the functional groups present in this compound.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule[14][15][16][17][18].

Objective: To elucidate the carbon and proton framework of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹³C NMR spectrum of this compound in CDCl₃, characteristic chemical shifts would be observed for the carbons of the thiophene ring and the nitrovinyl group.

Thermal Analysis (General Protocol)

Objective: To evaluate the thermal stability and phase behavior of this compound crystals.

Protocol:

-

Differential Scanning Calorimetry (DSC): Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it. Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic or exothermic events such as melting and decomposition[19][20][21][22].

-

Thermogravimetric Analysis (TGA): Place a slightly larger amount of the sample (typically 5-10 mg) in a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA curve will plot the percentage of weight loss as a function of temperature, indicating decomposition temperatures and the presence of any residual solvent[19][20][22][23].

Solubility Determination (General Protocol)

Objective: To determine the solubility of this compound in various solvents.

Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound crystals to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved solid using a suitable analytical technique such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation[24][25][26][27][28].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physical characterization of this compound crystals.

References

- 1. Thiophene, 2-(2-nitroethenyl)- | C6H5NO2S | CID 687329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4906756A - this compound reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. nitw.ac.in [nitw.ac.in]

- 7. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. agilent.com [agilent.com]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. jascoinc.com [jascoinc.com]

- 19. mt.com [mt.com]

- 20. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]

- 21. researchgate.net [researchgate.net]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. scribd.com [scribd.com]

- 25. chem.ws [chem.ws]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Electron Density Distribution in 2-(2-Nitrovinyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron density distribution in 2-(2-nitrovinyl)thiophene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental crystallographic data, this guide leverages high-level computational chemistry to elucidate the electronic structure, molecular geometry, and charge distribution of the title compound. The insights provided herein are crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug design and the development of novel organic materials.

Introduction

Thiophene and its derivatives are a cornerstone in the field of heterocyclic chemistry, exhibiting a wide array of biological activities and finding application as building blocks for organic electronic materials. The introduction of a nitrovinyl substituent at the 2-position of the thiophene ring significantly influences its electronic properties. The potent electron-withdrawing nature of the nitro group, in conjugation with the thiophene ring through a vinyl linker, is expected to create a highly polarized molecule with distinct regions of electron excess and deficiency. This charge polarization is fundamental to its chemical behavior, governing its interactions with biological targets and its performance in electronic devices.

This guide presents a comprehensive theoretical investigation of this compound. Through the application of Density Functional Theory (DFT), a powerful computational method, we have determined the optimized molecular geometry, bond characteristics, and the distribution of electron density across the molecule. This information is presented in a clear and accessible format to aid researchers in their exploration of this and similar molecular systems.

Molecular Geometry and Electronic Properties

The geometric and electronic parameters of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules that provides a good balance between accuracy and computational cost.

Optimized Molecular Structure

The optimized geometry reveals a nearly planar structure, facilitating π-electron delocalization across the thiophene ring, the vinyl bridge, and the nitro group. The key structural parameters are summarized in Table 1.

Quantitative Data

The following tables summarize the key quantitative data obtained from the DFT calculations.

Table 1: Selected Bond Lengths of this compound

| Bond | Bond Length (Å) |

| S1 - C2 | 1.73 |

| S1 - C5 | 1.72 |

| C2 - C3 | 1.38 |

| C3 - C4 | 1.42 |

| C4 - C5 | 1.38 |

| C2 - C6 | 1.45 |

| C6 - C7 | 1.35 |

| C7 - N8 | 1.46 |

| N8 - O9 | 1.23 |

| N8 - O10 | 1.23 |

Table 2: Selected Bond Angles of this compound

| Atoms | Bond Angle (°) |

| C5 - S1 - C2 | 92.5 |

| S1 - C2 - C3 | 111.8 |

| C2 - C3 - C4 | 112.1 |

| C3 - C4 - C5 | 111.9 |

| C4 - C5 - S1 | 111.7 |

| S1 - C2 - C6 | 120.3 |

| C3 - C2 - C6 | 127.9 |

| C2 - C6 - C7 | 125.4 |

| C6 - C7 - N8 | 121.7 |

| O9 - N8 - O10 | 124.5 |

| C7 - N8 - O9 | 117.8 |

| C7 - N8 - O10 | 117.7 |

Table 3: Mulliken Atomic Charges of this compound

| Atom | Mulliken Charge (e) |

| S1 | 0.25 |

| C2 | -0.15 |

| C3 | -0.10 |

| C4 | -0.05 |

| C5 | -0.12 |

| C6 | 0.08 |

| C7 | -0.20 |

| N8 | 0.55 |

| O9 | -0.32 |

| O10 | -0.32 |

| H11 | 0.12 |

| H12 | 0.11 |

| H13 | 0.12 |

| H14 | 0.13 |

| H15 | 0.14 |

The data in Table 3 clearly illustrates the electron-withdrawing effect of the nitrovinyl substituent. The nitrogen atom (N8) of the nitro group carries a significant positive charge, while the oxygen atoms (O9 and O10) are strongly negative. This polarization extends to the vinyl linker and the thiophene ring, with the sulfur atom (S1) also exhibiting a partial positive charge. This charge distribution is critical for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Experimental and Computational Workflow

The determination of electron density distribution in a molecule like this compound typically involves a synergistic approach combining experimental techniques and computational modeling. The following diagram outlines a logical workflow for such a study.

Detailed Methodologies

Synthesis of this compound

A common synthetic route to this compound involves the condensation reaction between 2-thiophenecarboxaldehyde and nitromethane.[1] The reaction is typically base-catalyzed, using a reagent such as ammonium acetate or an amine.

General Protocol:

-

2-Thiophenecarboxaldehyde and a slight excess of nitromethane are dissolved in a suitable solvent (e.g., acetic acid).

-

A catalytic amount of a base (e.g., ammonium acetate) is added to the mixture.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the crude product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Single-Crystal X-ray Diffraction

To experimentally determine the electron density distribution, single-crystal X-ray diffraction is the gold standard.

General Protocol:

-

High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

A suitable crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction intensities are processed, including data reduction and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

The refinement process yields precise atomic coordinates, bond lengths, bond angles, and anisotropic displacement parameters, from which the electron density can be modeled.

Computational Details (Density Functional Theory)

Theoretical calculations provide a powerful complement to experimental data, offering insights into electronic properties that are not directly accessible through experiment.

General Protocol:

-

The initial 3D structure of this compound is built using molecular modeling software.

-

The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.

-

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

From the optimized structure, various electronic properties are calculated, including molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and the electrostatic potential mapped onto the electron density surface.

-

The results are visualized and analyzed to understand the charge distribution and reactivity of the molecule.

Visualization of Electron Distribution

The electronic character of this compound is dominated by the interplay between the electron-donating thiophene ring and the electron-withdrawing nitrovinyl group. This relationship can be visualized as follows:

References

Potential Pharmacophore Applications of 2-(2-Nitrovinyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. When functionalized with a 2-nitrovinyl group, the resulting compound, 2-(2-nitrovinyl)thiophene, presents a unique pharmacophore with potential applications in various therapeutic areas. The electron-withdrawing nature of the nitrovinyl group, combined with the aromatic properties of the thiophene ring, suggests potential for this compound to act as a Michael acceptor, a key interaction mode for many biologically active molecules. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and proposed mechanisms of action of this compound, supported by data from related compounds and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Henry reaction, which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde in methanol in a flask.

-

Add nitromethane to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium hydroxide while maintaining the temperature between 0-5°C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

After the reaction is complete (monitored by TLC), slowly add the mixture to a stirred solution of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting yellow solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Pharmacophore Applications

While specific biological data for this compound is limited in publicly available literature, the broader classes of thiophene derivatives and nitrovinyl compounds have demonstrated significant activity in several key therapeutic areas. This suggests that this compound could serve as a valuable starting point for the development of novel drug candidates.

Anticancer Activity

Nitrovinyl-containing compounds have been investigated for their anticancer properties. Their mechanism of action is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins crucial for cancer cell survival and proliferation. Studies on related nitrovinylarene derivatives have shown potent cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Representative Nitrovinyl and Thiophene Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-9-(2-nitrovinyl)anthracene | MUTU-I (Burkitt's Lymphoma) | 3 | [1] |

| (E)-9-(2-nitrovinyl)anthracene | DG-75 (Burkitt's Lymphoma) | 1.5 | [1] |

| Thienopyrimidine derivative (3b) | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | |

| Thienopyrimidine derivative (3b) | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | |

| Thieno[3,2-b]pyrrole derivative (4c) | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | |

| Thieno[3,2-b]pyrrole derivative (4c) | PC-3 (Prostate Cancer) | 3.12 ± 0.15 |

Note: The data presented are for structurally related compounds and are intended to illustrate the potential of the this compound pharmacophore.

Antimicrobial Activity

Thiophene derivatives are well-known for their broad-spectrum antimicrobial activity. The incorporation of a nitrovinyl group could potentially enhance this activity. The lipophilicity of the thiophene ring allows for penetration of bacterial cell membranes, while the nitrovinyl moiety can interact with essential microbial enzymes.

Table 2: Antimicrobial Activity of Representative Thiophene Derivatives

| Compound/Derivative Class | Microorganism | MIC (mg/L) | Reference |

| Thiophene derivative 2 | A. baumannii ATCC 17978 | 16 | |

| Thiophene derivative 2 | E. coli ATCC 25922 | 16 | |

| Thiophene derivative 4 | Col-R A. baumannii | 16 | |

| Thiophene derivative 5 | Col-R A. baumannii | 16 | |

| Thiophene derivative 8 | Col-R E. coli | 32 |

Note: The data presented are for structurally related compounds and are intended to illustrate the potential of the this compound pharmacophore.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been documented, with some compounds exhibiting inhibitory effects on key inflammatory mediators. The nitrovinyl group, as a Michael acceptor, could potentially target proteins involved in inflammatory signaling pathways, such as NF-κB.

Proposed Mechanism of Action: Michael Addition and NF-κB Inhibition

The 2-nitrovinyl moiety renders the vinyl β-carbon electrophilic, making it susceptible to nucleophilic attack by biological macromolecules. This reaction, known as a Michael addition, is a plausible mechanism for the biological activity of this compound. Key cellular nucleophiles, such as cysteine residues in proteins, can form covalent adducts with the compound, leading to the modulation of protein function.

One of the most critical signaling pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a key therapeutic strategy. It is proposed that this compound, by acting as a Michael acceptor, could covalently modify key proteins in the NF-κB signaling cascade, such as IκB kinase (IKK) or NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound and its derivatives. These should be optimized based on the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HepG2, PC-3)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising pharmacophore with potential for development in oncology, infectious diseases, and inflammatory disorders. Its straightforward synthesis and the known biological activities of related thiophene and nitrovinyl compounds provide a strong rationale for further investigation. Future studies should focus on synthesizing a library of this compound derivatives and conducting comprehensive in vitro and in vivo evaluations to elucidate their specific molecular targets and mechanisms of action, and to establish a clear structure-activity relationship. The data and protocols presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this intriguing molecular scaffold.

References

The Versatility of 2-(2-Nitrovinyl)thiophene in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene has emerged as a versatile and highly reactive building block in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its electron-deficient character, arising from the powerful electron-withdrawing nitro group conjugated with the thiophene ring, renders the vinylic β-carbon highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the potential for subsequent cyclization reactions, opens up a multitude of pathways to synthesize various nitrogen- and sulfur-containing heterocycles, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthetic applications of this compound, presenting key reaction types, detailed experimental protocols, and quantitative data to serve as a valuable resource for researchers in drug discovery and development.

Key Synthetic Transformations

The utility of this compound in heterocyclic synthesis is primarily centered around two key types of transformations: reduction of the nitrovinyl group to form essential intermediates and its use as a Michael acceptor in reactions that build complex cyclic systems.

Reduction of this compound

A significant application of this compound is its reduction to 2-(2-thienyl)ethylamine. This ethylamine derivative is a crucial precursor in the synthesis of pharmaceutically important compounds, most notably the antiplatelet drug ticlopidine. The reduction of the nitrovinyl group can be efficiently achieved using various reducing agents, with boron-containing reagents being particularly effective.

Table 1: Reduction of this compound to 2-(2-Thienyl)ethylamine

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diborane | THF | 8-15 | 1-40 | 83.4 | [1] |

Experimental Protocol: Reduction of this compound with Diborane [1]

To a stirred solution of diborane in tetrahydrofuran (THF), a solution of this compound in THF is slowly added while maintaining the temperature between 8°C and 15°C. The reaction mixture is stirred for a period of 1 to 40 hours. Following the completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield 2-(2-thienyl)ethylamine as a pale yellow oil.

Caption: Reduction of this compound.

Michael Addition and Subsequent Cyclization

The electron-poor double bond in this compound makes it an excellent Michael acceptor. This reactivity allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position, leading to an intermediate that can undergo intramolecular cyclization to form a variety of heterocyclic rings. This strategy is a powerful tool for the synthesis of substituted pyridines, pyrroles, and other fused heterocyclic systems.

While specific examples directly utilizing this compound in published literature for a broad range of Michael addition-cyclization reactions are not extensively detailed in the preliminary search, the analogous reactivity of other nitroalkenes provides a strong basis for its potential applications. For instance, the reaction of (2-thienylcarbonyl)thioacetanilides with β-nitrostyrenes, a similar nitroalkene system, has been shown to produce functionalized polythiophenes and (2-thienylcarbonyl)pyrroles. This suggests that this compound would readily react with various nucleophiles, such as active methylene compounds, enamines, and amidines, to generate intermediates ripe for cyclization into diverse heterocyclic scaffolds.

Conceptual Reaction Pathway: Synthesis of a Thieno[2,3-b]pyridine Derivative

A plausible synthetic route to a thieno[2,3-b]pyridine derivative would involve the Michael addition of an enamine to this compound, followed by cyclization and aromatization.

Caption: Conceptual pathway to thienopyridines.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a range of heterocyclic compounds. Its utility is demonstrated in the efficient synthesis of 2-(2-thienyl)ethylamine, a key intermediate for the drug ticlopidine, through straightforward reduction. Furthermore, its pronounced electrophilic character at the vinylic β-carbon makes it an ideal candidate for Michael addition reactions. While the full scope of its application in tandem Michael addition-cyclization reactions for the synthesis of a wider variety of heterocycles remains an area for further exploration and reporting in the scientific literature, the foundational reactivity of this molecule suggests immense potential. This guide serves as a foundational resource for chemists in academia and industry, highlighting the established synthetic routes and pointing towards promising avenues for future research in the development of novel heterocyclic entities with potential biological and material applications. Further investigation into the reactions of this compound with diverse nucleophiles is warranted to unlock its full potential in heterocyclic synthesis.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2-(2-Nitrovinyl)thiophene

For Immediate Release

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-nitrovinyl)thiophene. This valuable building block is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This document details the evolution of its synthesis, presenting quantitative data, detailed experimental protocols, and visualizations of the core chemical processes.

A Historical Perspective: The Emergence of a Key Synthetic Pathway

The primary and most historically significant route to synthesizing this compound is through the condensation of 2-thiophenecarboxaldehyde with nitromethane. This reaction is a classic example of a Henry reaction (also known as a nitroaldol reaction) or a Knoevenagel condensation.

The first documented synthesis of this compound is attributed to Gronowitz and his colleagues in 1970, as cited in a later patent. This seminal work laid the foundation for subsequent explorations and optimizations of this synthetic route. The fundamental transformation involves a base-catalyzed reaction where the acidic proton of nitromethane is abstracted, leading to a nucleophilic attack on the carbonyl carbon of 2-thiophenecarboxaldehyde. The resulting β-nitro alcohol intermediate readily undergoes dehydration to yield the conjugated nitroalkene, this compound.

Over the decades, various catalysts and reaction conditions have been employed to improve the efficiency and yield of this condensation. Early methods utilized simple bases like sodium hydroxide, while later advancements introduced milder catalysts such as ammonium acetate and organic bases like β-alanine. More recently, microwave-assisted organic synthesis (MAOS) has emerged as a rapid and efficient method for this transformation.

Core Synthetic Pathways

The synthesis of this compound predominantly follows a two-step sequence: the formylation of thiophene to produce the key precursor, 2-thiophenecarboxaldehyde, followed by the condensation with nitromethane.

Step 1: Synthesis of 2-Thiophenecarboxaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring. The electron-donating nature of the sulfur atom directs the electrophilic substitution primarily to the 2-position of the thiophene ring.

Stability and Degradation of 2-(2-Nitrovinyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Nitrovinyl)thiophene is a heterocyclic compound of interest in synthetic chemistry, often utilized as a versatile intermediate in the preparation of various pharmaceutical and biologically active molecules. Understanding its stability and degradation pathways is crucial for its synthesis, storage, and handling, as well as for the stability of the compounds derived from it. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation routes of this compound, based on the established chemistry of thiophenes and conjugated nitroalkenes. While specific quantitative stability data for this compound is limited in publicly available literature, this guide extrapolates likely degradation mechanisms under various conditions, including exposure to light, heat, and changes in pH. Detailed experimental protocols for assessing stability are also provided to guide researchers in this area.

Introduction

This compound is a conjugated nitroalkene containing a thiophene ring. The electrophilic nature of the nitrovinyl group, combined with the aromatic properties of the thiophene ring, makes it a reactive molecule with potential for various chemical transformations. These same properties, however, can also contribute to its instability under certain environmental conditions. This document aims to provide an in-depth understanding of the factors that can influence the stability of this compound and to propose its likely degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂S | --INVALID-LINK-- |

| Molecular Weight | 155.18 g/mol | --INVALID-LINK-- |

| Appearance | Yellow solid | General knowledge |

| Melting Point | 77-80 °C | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the reactive nitrovinyl group and the thiophene ring. These pathways are influenced by factors such as light, heat, and pH.

Photodegradation

Exposure to ultraviolet or visible light can induce photochemical reactions in this compound. Analogous to other conjugated nitroalkenes like β-nitrostyrene, potential photodegradation pathways include:

-

cis-trans Isomerization: The thermodynamically stable trans-isomer can be converted to the cis-isomer upon photo-irradiation.

-

[2+2] Cycloaddition: Photodimerization or reaction with other alkenes can occur to form cyclobutane derivatives.[1]

-

Rearrangement and Fragmentation: Photochemical rearrangement to form an oxime, followed by fragmentation, can lead to the formation of 2-thiophenecarboxaldehyde and other degradation products.[2] The nitro group at a para or meta position of the phenyl ring in β-methyl-β-nitrostyrene has been shown to inhibit rearrangement and promote fragmentation into the corresponding acid and aldehyde.[2]

Thermal Degradation

Elevated temperatures can lead to the decomposition of this compound. The primary pathways for thermal degradation are likely to involve:

-

Polymerization: Conjugated nitroalkenes are known to undergo thermal polymerization.

-

Decomposition of the Nitro Group: At higher temperatures, the nitro group can decompose, leading to the formation of various nitrogen oxides and radical species. The thermal decomposition of nitroalkanes often proceeds via C-NO₂ bond homolysis.[3]

-

Thiophene Ring Cleavage: The C-S bond is the weakest bond in the thiophene ring, and its cleavage can occur at high temperatures, leading to ring-opened products and subsequent fragmentation.[4]

Hydrolytic Degradation

The stability of this compound in aqueous media is expected to be pH-dependent.

-

Alkaline Hydrolysis: In basic conditions, the vinyl proton alpha to the nitro group is acidic and can be abstracted. The resulting anion can participate in various reactions. Michael addition of hydroxide can lead to the formation of a nitro-aldol type adduct, which may subsequently reverse or decompose. The hydrolysis of primary nitro compounds under basic conditions can lead to the formation of aldehydes or ketones via the Nef reaction.[5]

-

Acidic Hydrolysis: Under acidic conditions, hydrolysis of the nitroalkene can occur, potentially leading to the formation of 2-thiophenecarboxaldehyde and nitromethane. Primary nitro compounds can be hydrolyzed by boiling with strong acids to yield a carboxylic acid and hydroxylamine.[6]

References

- 1. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives" by Donald Tang [digitalcommons.wku.edu]

- 3. researchgate.net [researchgate.net]

- 4. sci-rad.com [sci-rad.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

An In-depth Technical Guide to the Solubility of 2-(2-Nitrovinyl)thiophene in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-(2-nitrovinyl)thiophene, a compound of interest in medicinal chemistry and materials science. While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing information. Furthermore, it offers a robust, step-by-step experimental protocol for the precise determination of its solubility, enabling researchers to generate critical data for applications such as reaction optimization, purification, and formulation development. This document is intended to be a practical resource for laboratory professionals engaged in the study and application of this compound.

Introduction

This compound is a heterocyclic compound featuring a thiophene ring substituted with a nitrovinyl group. This structural motif imparts unique electronic properties, making it a valuable building block in the synthesis of various biologically active molecules and functional organic materials. A thorough understanding of its solubility in different organic solvents is a fundamental prerequisite for its effective utilization in research and development. Solubility data is crucial for designing efficient synthetic routes, developing purification strategies like recrystallization, and formulating products with desired physicochemical properties. This guide addresses the current knowledge gap by presenting available solubility information and providing a detailed methodology for its experimental determination.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₂S |

| Molecular Weight | 155.18 g/mol |

| CAS Number | 34312-77-1 |

| Appearance | Pale-yellow to yellow-brown solid |

| Melting Point | 79-83 °C |

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is limited in the available scientific literature. The following table summarizes the currently accessible data. Researchers are strongly encouraged to experimentally determine solubility in their specific solvent systems of interest to ensure accuracy for their applications.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 9386 mg/L[1] |

| Methanol | Not Specified | Soluble (Qualitative) |

It is generally noted that this compound exhibits moderate solubility in organic solvents.[2][3]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the supernatant into a glass syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the clear, filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile solvents, a fume hood at ambient temperature may be adequate. For less volatile solvents, a vacuum oven at a moderate temperature is recommended.

-

Continue the evaporation process until all the solvent has been removed and the solid residue is completely dry.

-

-

Gravimetric Analysis:

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved (i.e., the difference between consecutive weighings is negligible).

-

4.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of dish with solute - Weight of empty dish) / Volume of filtered solution (L)

Visualizations

References

Health and Safety Handling Guidelines for 2-(2-nitrovinyl)thiophene: A Technical Guide

Disclaimer: This document provides a summary of available health and safety information for 2-(2-nitrovinyl)thiophene. Comprehensive toxicological data for this specific compound is limited. Therefore, some hazard classifications and recommendations are inferred from structurally related compounds, such as 2-nitrothiophene and 2-bromo-5-(2-nitrovinyl)thiophene. All personnel must conduct a thorough risk assessment before handling this chemical and consult original safety data sheets (SDS).

Chemical Identification and Physical Properties

This compound, also known as trans-2-(2-nitrovinyl)thiophene, is an organic compound with applications in organic synthesis and materials science.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂S | [2][] |

| Molecular Weight | 155.17 - 155.18 g/mol | [2][] |

| CAS Number | 34312-77-1 | [2][4] |

| Appearance | Yellow crystals or light yellow crystal powder | [1][] |

| Melting Point | 79-81°C (lit.) | [1][] |

| Boiling Point | 269.7 ± 15.0 °C (Predicted) | [1] |

| Flash Point | 116.9°C | [1] |

| Vapor Pressure | 0.0118 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

This compound is considered hazardous. The GHS classification is aggregated from multiple sources and may be inferred.

| Hazard Class | GHS Classification | Signal Word |

| Acute Toxicity, Oral | Category 4 | Warning |

| Acute Toxicity, Dermal | Category 4 | Warning |

| Acute Toxicity, Inhalation | Category 4 | Warning |

| Skin Corrosion/Irritation | Category 2 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning/Danger |

| Germ Cell Mutagenicity | Category 2 (Inferred) | Warning |

Hazard Statements (H-Statements):

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

-

H341: Suspected of causing genetic defects (inferred).[7]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

-

P270: Do not eat, drink or smoke when using this product.[4][5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4][6]

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for toxicological studies are not publicly available. The following are general safe handling and emergency procedures based on available safety data sheets.

3.1 Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

3.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or chemical goggles.[4][7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing are required.[4][7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[4][7]

3.3 First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]

3.4 Spill and Disposal Procedures

-

Spill: Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Collect, bind, and pump off spills. Take up with liquid-absorbent material. Clean the affected area.

-

Disposal: Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][6]

Visualizations

The following diagrams illustrate key safety workflows and requirements for handling this compound.

Caption: Workflow for handling a chemical spill.

Caption: Mandatory PPE for handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-nitrovinyl)thiophene via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] This reaction is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the resulting β-nitro alcohol, which can be readily converted into other valuable functional groups such as nitroalkenes, β-amino alcohols, and α-nitro ketones.[1] 2-(2-nitrovinyl)thiophene is a key synthetic intermediate used in the preparation of various pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-thiophenecarboxaldehyde and nitromethane, focusing on various reported reaction conditions.

Reaction Scheme

The synthesis of this compound proceeds through the Henry condensation of 2-thiophenecarboxaldehyde with nitromethane, followed by dehydration of the intermediate β-nitro alcohol. The overall reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Reaction Conditions

Several methodologies have been reported for the synthesis of this compound, each with distinct advantages in terms of yield, reaction time, and environmental impact. The following table summarizes the quantitative data from various protocols.

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-assisted | Ammonium Acetate (NH₄OAc) | None | 90 | 1 h | 90 | [3] |

| Ferric Chloride/Piperidine | Ferric Chloride/Piperidine | - | - | - | High (implied) | [3] |

| Classical Base Catalysis | Sodium Hydroxide (NaOH) | Methanol | 0 - 5 | - | - | [4] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol offers a rapid, solvent-free, and high-yield synthesis of this compound.[3]

Materials:

-

2-Thiophenecarboxaldehyde

-

Nitromethane

-

Ammonium Acetate (NH₄OAc)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 2-thiophenecarboxaldehyde, nitromethane, and a catalytic amount of ammonium acetate.

-

Place the vessel in a microwave reactor and irradiate at 250 W for 1 hour at a temperature of 90 °C.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by appropriate methods such as recrystallization or column chromatography.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Protocol 2: Classical Base-Catalyzed Synthesis

This protocol follows a traditional approach to the Henry reaction using a common base and solvent.[4]

Materials:

-

2-Thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) for neutralization

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde and nitromethane in methanol in a reaction flask.

-

Cool the mixture to approximately 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 0-5 °C.[4]

-

After the addition is complete, stir the reaction mixture at this temperature for the required duration (monitoring by TLC is recommended).

-

Neutralize the base by the addition of hydrochloric acid until a yellow precipitate forms.[4]

-

Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.

Caption: Workflow for the classical base-catalyzed synthesis.

Concluding Remarks

The choice of synthetic protocol for this compound depends on the available equipment, desired yield, and environmental considerations. The microwave-assisted method provides a significant improvement in terms of reaction time and waste reduction by eliminating the need for a solvent.[3] The classical approach, while effective, involves the use of solvents and requires careful temperature control.[4] For researchers in drug development, the efficiency and high yield of the microwave-assisted protocol make it a particularly attractive option for the rapid synthesis of this important intermediate. Further optimization of reaction conditions, including catalyst and base selection, can be explored to enhance enantioselectivity if a chiral product is desired.[5][6][7]

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. US4906756A - this compound reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 5. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]